molecular formula C10H12ClN B6148162 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188244-51-0

6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6148162
CAS No.: 1188244-51-0
M. Wt: 181.66 g/mol
InChI Key: MDCGEWCRGNLLKV-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to the indene ring system. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.

    Chlorination: The indene derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amination: The chlorinated intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Catalysts: Use of catalysts to improve reaction rates and selectivity.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Studies: Used as a probe to study biological pathways and enzyme interactions.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine.

    6-chloro-2,3-dihydro-1H-inden-1-one: A closely related compound with similar structural features.

    N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine atom but shares the indene and amine functionalities.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for distinct interactions with biological targets, making it valuable for various research and industrial applications.

Properties

CAS No.

1188244-51-0

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3

InChI Key

MDCGEWCRGNLLKV-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)Cl

Purity

95

Origin of Product

United States

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